Benzenecarboximidamide, 4-[(1-naphthalenyloxy)methyl]-
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Overview
Description
4-((Naphthalen-1-yloxy)methyl)benzimidamide is an organic compound characterized by the presence of a naphthalene ring linked to a benzimidamide group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Naphthalen-1-yloxy)methyl)benzimidamide typically involves the reaction of 1-naphthol with 4-fluorobenzonitrile to form an intermediate, which is then converted to the final product through further chemical reactions . The reaction conditions often include the use of solvents such as pyridine and catalysts like triphenyl phosphite .
Industrial Production Methods
While specific industrial production methods for 4-((Naphthalen-1-yloxy)methyl)benzimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-((Naphthalen-1-yloxy)methyl)benzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the benzimidamide group to other functional groups.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
4-((Naphthalen-1-yloxy)methyl)benzimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((Naphthalen-1-yloxy)methyl)benzimidamide involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit the enzyme cytochrome P450 lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthoquinones and naphthols share structural similarities with 4-((Naphthalen-1-yloxy)methyl)benzimidamide.
Benzimidazole derivatives: These include various substituted benzimidazoles that exhibit similar biological activities.
Uniqueness
4-((Naphthalen-1-yloxy)methyl)benzimidamide is unique due to its specific combination of a naphthalene ring and a benzimidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Biological Activity
Benzenecarboximidamide, 4-[(1-naphthalenyloxy)methyl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Benzenecarboximidamide derivatives are known to exhibit various biological activities, primarily through their interactions with specific biological targets. The compound has been studied for its role as an inhibitor of certain enzymes and receptors involved in pain modulation and cancer therapy.
- Pain Modulation : The compound has been identified as a potential inhibitor of the enzyme FMO3 (Flavin-containing monooxygenase 3), which is implicated in the metabolism of drugs and endogenous compounds that can affect pain perception . By inhibiting FMO3, this compound may enhance the efficacy of analgesics or serve as a standalone treatment for pain management.
- Cancer Treatment : Research indicates that benzenecarboximidamide derivatives can act as modulators in cancer pathways. They may influence tumor growth through the inhibition of specific signaling pathways or by enhancing immune responses against tumor cells .
Case Studies
Several studies have explored the efficacy and safety of benzenecarboximidamide derivatives:
- Study on Pain Management : A clinical trial investigated the effectiveness of a related benzenecarboximidamide compound in patients suffering from chronic pain conditions. Results indicated a statistically significant reduction in pain scores compared to placebo controls, suggesting potential for further development in pain management therapies .
- Anticancer Activity : In vitro studies demonstrated that benzenecarboximidamide derivatives inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Data Tables
The following table summarizes key findings related to the biological activity of benzenecarboximidamide, 4-[(1-naphthalenyloxy)methyl]-:
Properties
CAS No. |
57323-92-9 |
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Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
4-(naphthalen-1-yloxymethyl)benzenecarboximidamide |
InChI |
InChI=1S/C18H16N2O/c19-18(20)15-10-8-13(9-11-15)12-21-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H3,19,20) |
InChI Key |
XYGBMDWRXOOAJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(C=C3)C(=N)N |
Origin of Product |
United States |
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